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Compound of Interest

Compound Name: 3-Methoxyoxan-4-amine

Cat. No.: B2635802 Get Quote

In the landscape of drug discovery and materials science, the precise three-dimensional

structure of a molecule is not a mere academic detail; it is the fundamental determinant of its

function, activity, and safety. 3-Methoxyoxan-4-amine, a substituted tetrahydropyran (oxane)

ring, represents a class of heterocyclic scaffolds prevalent in medicinal chemistry. Its structure,

characterized by a cyclic ether, a primary amine, and a methoxy group, presents a fascinating

challenge for structural elucidation. The presence of two adjacent chiral centers at the C3 and

C4 positions means the molecule can exist as four distinct stereoisomers. As biological

systems are exquisitely stereospecific, distinguishing between these isomers is paramount.

This guide provides a comprehensive, field-proven strategy for the unambiguous determination

of the constitution and configuration of 3-Methoxyoxan-4-amine. As a Senior Application

Scientist, my approach is rooted in a philosophy of orthogonal validation, where data from

multiple independent techniques converge to build an irrefutable structural proof. We will move

beyond a simple recitation of methods to explore the causality behind experimental choices,

demonstrating how a logical, integrated workflow transforms spectral data into a precise

molecular reality.

Section 1: Foundational Analysis - The Molecular
Formula and Degree of Unsaturation
Before any detailed structural mapping, the first objective is to establish the elemental

composition. This is the bedrock upon which all subsequent analysis is built.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b2635802?utm_src=pdf-interest
https://www.benchchem.com/product/b2635802?utm_src=pdf-body
https://www.benchchem.com/product/b2635802?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2635802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


High-Resolution Mass Spectrometry (HRMS)
Causality: High-Resolution Mass Spectrometry is the definitive technique for determining a

molecule's elemental formula. Unlike low-resolution MS, which provides nominal mass, HRMS

measures the mass-to-charge ratio (m/z) to several decimal places. This precision allows for

the differentiation between isobaric compounds (molecules with the same nominal mass but

different elemental formulas), providing a high degree of confidence in the assigned formula.[1]

An ESI-TOF (Electrospray Ionization - Time of Flight) instrument in positive ion mode is ideal.

The "soft" ionization of ESI typically preserves the molecule, generating a prominent protonated

molecular ion [M+H]⁺.

Protocol: HRMS Analysis

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a

suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote

protonation.

Instrument Calibration: Calibrate the mass spectrometer using a known standard

immediately prior to the run to ensure high mass accuracy.

Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

Data Acquisition: Acquire data in the positive ion mode over a relevant m/z range (e.g., 50-

500 Da).

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare the measured

accurate mass to the theoretical mass for the proposed formula, C₆H₁₃NO₂. The difference

should be within a narrow tolerance, typically < 5 ppm.

Ion Species Proposed Formula Theoretical m/z

[M+H]⁺ C₆H₁₄NO₂⁺ 132.1019

[M+Na]⁺ C₆H₁₃NNaO₂⁺ 154.0838

Table 1: Predicted HRMS data for 3-Methoxyoxan-4-amine. Data derived from PubChem.[2]
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Degree of Unsaturation (DoU)
With the formula C₆H₁₃NO₂ confirmed, the Degree of Unsaturation can be calculated to infer

the presence of rings or multiple bonds.

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 6 + 1 - (13/2) + (1/2) = 1

A DoU of 1 is consistent with the presence of a single ring and no double bonds (outside of

potential carbonyls, which are ruled out by the formula), strongly supporting the proposed

oxane ring structure.

Section 2: Nuclear Magnetic Resonance (NMR) -
Assembling the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a

molecule in solution.[3] A suite of 1D and 2D experiments provides a complete picture of the

proton and carbon environments and their relationships.

¹H and ¹³C NMR Spectroscopy: The Initial Scan
Causality: One-dimensional NMR spectra provide an initial census of the hydrogen and carbon

atoms in the molecule. The chemical shift of each nucleus is indicative of its local electronic

environment, the integration of ¹H signals reveals the relative number of protons, and the

multiplicity (splitting pattern) provides information about neighboring protons.
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Position
Predicted
¹H δ (ppm)

Multiplicity Integration
Predicted
¹³C δ (ppm)

Rationale

-OCH₃ ~3.4 s 3H ~55-60

Methoxy

group,

singlet,

deshielded by

oxygen.

H-2 3.5 - 4.0 m 2H ~65-70

Protons on

carbon

adjacent to

ring oxygen.

[4][5]

H-3 3.2 - 3.6 m 1H ~75-80

Methine

proton

deshielded by

both ether

oxygen and

methoxy

group.

H-4 2.8 - 3.2 m 1H ~50-55

Methine

proton

adjacent to

the electron-

withdrawing

amine group.

[6]

H-5 1.5 - 2.0 m 2H ~25-30

Methylene

protons on

the aliphatic

portion of the

ring.

H-6 3.6 - 4.1 m 2H ~60-65 Protons on

carbon

adjacent to
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ring oxygen.

[4][5]

-NH₂ 1.0 - 3.0 br s 2H -

Primary

amine

protons, often

a broad

singlet due to

exchange.[7]

[8]

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for 3-Methoxyoxan-4-amine.

2D NMR: Connecting the Dots
Causality: While 1D NMR provides the pieces, 2D NMR experiments reveal how they are

connected. This multi-dimensional approach is essential for unambiguously assembling the

molecular structure.

Workflow for 2D NMR Analysis

Caption: Logical workflow for NMR-based structure elucidation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton

signal with the signal of the carbon to which it is directly attached. It is the primary method for

assigning carbon resonances.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to

each other, typically through two or three bonds.[9] For 3-Methoxyoxan-4-amine, COSY will

reveal the entire spin system of the oxane ring, showing correlations from H-2 through H-3,

H-4, H-5, and H-6. The methoxy protons will show no COSY correlations, confirming they are

an isolated methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical

experiment for piecing together the full structure. It reveals correlations between protons and

carbons that are two or three bonds away.[10][11]
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Key Diagnostic Correlation: A cross-peak between the methoxy protons (~3.4 ppm) and

the C-3 carbon (~75-80 ppm) is definitive proof that the methoxy group is attached to C-3.

Framework Confirmation: Correlations from H-4 to carbons C-2 and C-6, and from H-2 to

C-4, would further solidify the ring connectivity.

Key HMBC Correlations

Proton(s) Correlated Carbon(s)

-OCH₃ C-3

H-2 C-3, C-6

H-4 C-2, C-5, C-6

H-6 C-2, C-5

Table 3: Crucial HMBC correlations for confirming the structure of 3-Methoxyoxan-4-amine.

Section 3: Mass Spectrometry (MS) Fragmentation
Analysis
Causality: While HRMS gives the molecular formula, tandem mass spectrometry (MS/MS)

provides structural clues by breaking the molecule apart in a controlled manner and analyzing

the resulting fragments.[12] The fragmentation pattern is a molecular fingerprint that can be

used to confirm the proposed connectivity.

Protocol: MS/MS Fragmentation Analysis

Ion Selection: In a tandem mass spectrometer (e.g., Q-TOF or Orbitrap), the [M+H]⁺ ion (m/z

132.1) is mass-selected in the first stage.

Collision-Induced Dissociation (CID): The selected ions are accelerated into a collision cell

filled with an inert gas (e.g., argon or nitrogen). The resulting collisions impart energy,

causing the ions to fragment.
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Fragment Analysis: The fragment ions are analyzed in the second stage of the mass

spectrometer.

Predicted Fragmentation Pathway A primary fragmentation is the loss of a methyl radical from

the methoxy group, a common pathway for such compounds.[13] Another likely fragmentation

is α-cleavage, the breaking of a bond adjacent to the nitrogen atom, which is a site of

ionization.

Fragment m/z Proposed Loss Fragment Structure

117.0784 Loss of •CH₃ [M+H-CH₃]⁺

101.0835 Loss of •OCH₃ [M+H-OCH₃]⁺

115.0757 Loss of NH₃ [M+H-NH₃]⁺

Table 4: Predicted major fragment ions of protonated 3-Methoxyoxan-4-amine in MS/MS.

Section 4: Infrared (IR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the

presence of specific functional groups based on their characteristic vibrational frequencies.[14]

[15] It serves as an excellent orthogonal check to the structural features deduced from NMR

and MS.

Protocol: FTIR Analysis

Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (NaCl or

KBr) or, more commonly, using an Attenuated Total Reflectance (ATR) accessory.

Background Scan: A background spectrum of the empty crystal/air is collected.

Sample Scan: The sample spectrum is collected and ratioed against the background.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3400-3250 (two bands)
N-H Symmetric & Asymmetric

Stretch
Primary Amine (-NH₂)[7]

2950-2850 C-H Stretch Aliphatic (CH, CH₂, CH₃)

1650-1580 N-H Bend (Scissoring) Primary Amine (-NH₂)[16]

1250-1020 C-N Stretch Aliphatic Amine[7]

1150-1085 C-O-C Asymmetric Stretch Cyclic Ether[17]

Table 5: Characteristic IR absorption bands expected for 3-Methoxyoxan-4-amine.

Section 5: The Gold Standard: Single-Crystal X-ray
Crystallography
Causality: While the combination of NMR and MS provides a highly confident structural

assignment, only single-crystal X-ray crystallography can provide an unambiguous, three-

dimensional map of the electron density of a molecule.[18] It is the ultimate arbiter of molecular

structure, revealing not only the connectivity but the precise bond lengths, bond angles, and,

most critically, the absolute stereochemistry.[18][19]

Workflow for X-ray Crystallography

Caption: The workflow for single-crystal X-ray crystallography.

Protocol: Single-Crystal X-ray Diffraction

Crystallization: The most challenging step is growing a single, high-quality crystal. This is

often achieved by slow evaporation of a saturated solution of the compound in a suitable

solvent or solvent system.[18][20]

Data Collection: A selected crystal is mounted on a goniometer and cooled in a stream of

liquid nitrogen. It is then irradiated with a monochromatic X-ray beam, and the diffraction

pattern is recorded on a detector as the crystal is rotated.[21]
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Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The "phase problem" is solved using computational

methods to generate an initial electron density map. An atomic model is built into this map

and refined against the experimental data to yield the final, precise structure.[20]

The output is a definitive 3D model that confirms the cis or trans relationship between the

methoxy and amine groups and determines the absolute R/S configuration at both C3 and C4,

such as (3S, 4R).[22]

Conclusion: A Synthesis of Evidence
The elucidation of 3-Methoxyoxan-4-amine's structure is a testament to the power of a multi-

faceted analytical approach. The process begins with HRMS to lock down the elemental

formula and proceeds to a comprehensive suite of NMR experiments (¹H, ¹³C, COSY, HSQC,

and HMBC) to meticulously map the atomic connectivity. MS/MS fragmentation and FTIR serve

as rapid, orthogonal checks that corroborate the proposed framework. Finally, single-crystal X-

ray crystallography provides the ultimate, unambiguous proof of the three-dimensional

structure, resolving all stereochemical questions. This rigorous, self-validating workflow

ensures the highest degree of scientific integrity, delivering the certainty required for advanced

applications in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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